molecular formula C11H21N3O4 B1666426 3-(3-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole CAS No. 20844-48-8

3-(3-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole

Cat. No. B1666426
CAS RN: 20844-48-8
M. Wt: 267.24 g/mol
InChI Key: LSMDUZQBNBZFEA-UHFFFAOYSA-N
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Description

The compound “3-(3-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole” belongs to a class of organic compounds known as nitrobenzenes . Nitrobenzenes are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .


Synthesis Analysis

While specific synthesis methods for “3-(3-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole” are not available, similar compounds such as 3-nitroacetophenone have been synthesized through nitration reactions .

Scientific Research Applications

Synthesis and Characterization

  • Mesogenic Materials : 3-(3-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole derivatives have been used in the synthesis of new mesogenic materials, particularly those bearing a 1,3,4-oxadiazole ring with a nitro terminal group. These compounds exhibit different liquid crystalline mesophases, influenced by the presence of the nitro group and the alkoxy terminal chain. The liquid crystalline properties of these materials have been extensively studied using various analytical techniques (Abboud, Lafta, & Tomi, 2017).

Biological Screening

  • Antibacterial Activity : S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol were synthesized and exhibited significant antibacterial activity against a range of gram-negative and gram-positive bacteria. These derivatives showed promising results compared to standard drugs like Ciprofloxacin and Gentamycin (Aziz‐ur‐Rehman et al., 2013).

Antimicrobial Evaluation

  • Antibacterial and Antifungal Properties : Certain 1,3,4-oxadiazole derivatives have demonstrated valuable biological effects such as antibacterial, antifungal, and anti-tubercular activities. These effects were observed in compounds synthesized using various procedures and were confirmed through spectral analysis (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017).

Chemical Synthesis

  • Modified Heterocycles Synthesis : The reaction of 3-phenyl-and 3-methyl-5-(2-chloro-1-nitroalkyl)-1,2,4-oxadiazoles with various reagents like piperidine, pyrrolidine, and morpholine have been explored to produce 5-(2-amino-1-nitroalkyl) derivatives and other related compounds (Tyrkov, 2006).

Antimicrobial Properties

  • Salmonella typhi Activity Evaluation : The synthesis of new 2-amino-1,3,4-oxadiazole derivatives showed significant antibacterial activity against Salmonella typhi. The structural confirmation of these compounds was achieved through various spectral analyses (Salama, 2020).

Substrate-Selective Inhibition

  • Monoamine Oxidase Inhibition : Certain cyclopropylamino substituted oxadiazoles, including derivatives of 5-phenyl-3-(N-cyclopropyl)ethylamine-1,2,4-oxadiazole, have shown selective inhibition of rat monoamine oxidase, particularly the serotonin oxidising site of the enzyme (Long, Mantle, & Wilson, 1976).

Furan Compounds Synthesis

  • Antibacterial Activities : Derivatives of 5-[2-(5-Nitro-2-furyl)-1-(4-nitrophenyl)vinyl]-1,3,4-oxadiazoles have shown strong antibacterial activities against Staphylococcus aureus, showcasing their potential as effective antimicrobial agents (Hirao, Kato, & Hirota, 1971).

properties

IUPAC Name

3-(3-nitrophenyl)-5-phenyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3/c18-17(19)12-8-4-7-11(9-12)13-15-14(20-16-13)10-5-2-1-3-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEANKDBJCLROEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427546
Record name 3-(3-nitrophenyl)-5-phenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole

CAS RN

20844-48-8
Record name 3-(3-nitrophenyl)-5-phenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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